molecular formula C25H23N3O4 B11142347 N-(3,4-dimethoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide

N-(3,4-dimethoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide

Cat. No.: B11142347
M. Wt: 429.5 g/mol
InChI Key: NZCPUBYLINUPFZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a quinazolinone moiety and a dimethoxybenzyl group, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a base.

    Formation of the Benzamide Linkage: The final step involves the coupling of the quinazolinone derivative with the benzylamine derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The benzyl and quinazolinone groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide would depend on its specific biological target. Generally, compounds with quinazolinone and benzamide moieties can interact with various enzymes or receptors, modulating their activity. The molecular targets may include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-4-[(4-oxoquinazolin-2(1H)-yl)methyl]benzamide: Similar structure but with a different position of the quinazolinone moiety.

    N-(3,4-dimethoxybenzyl)-4-[(4-oxoquinazolin-4(3H)-yl)methyl]benzamide: Another structural isomer with a different quinazolinone configuration.

Uniqueness

N-(3,4-dimethoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-oxoquinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C25H23N3O4/c1-31-22-12-9-18(13-23(22)32-2)14-26-24(29)19-10-7-17(8-11-19)15-28-16-27-21-6-4-3-5-20(21)25(28)30/h3-13,16H,14-15H2,1-2H3,(H,26,29)

InChI Key

NZCPUBYLINUPFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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